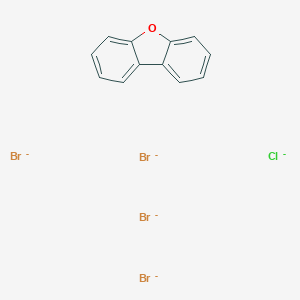
Dibenzofuran, tetrabromochloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, tetrabromochloro-, also known as Dibenzofuran, tetrabromochloro-, is a useful research compound. Its molecular formula is C12H8Br4ClO-5 and its molecular weight is 523.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzofuran, tetrabromochloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran, tetrabromochloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
Dibenzofuran derivatives, including tetrabromochloro-, are primarily studied for their environmental impact and potential use in pollution monitoring. They are recognized as persistent organic pollutants (POPs) and have been associated with adverse ecological effects.
Monitoring and Detection
- Bioassays : Dibenzofurans are often used in bioassays to assess the toxicity of environmental samples. For instance, studies have utilized in vitro assays to evaluate the induction of cytochrome P450 enzymes in response to dibenzofuran exposure, indicating its potential as a biomarker for environmental contamination .
- Environmental Sampling : The presence of dibenzofurans in soil and water samples is monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for precise quantification of these compounds in various ecosystems .
Toxicological Studies
Dibenzofuran, tetrabromochloro-, like other halogenated dibenzofurans, has been the subject of extensive toxicological research due to its potential health risks.
Health Effects
- Animal Studies : Research indicates that exposure to tetrabromochloro-dibenzofuran can lead to developmental and reproductive toxicity in laboratory animals. Studies have shown significant effects on liver function and enzyme activity following exposure .
- Human Health Risk Assessment : The compound is also evaluated for its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified certain dibenzofuran derivatives as possibly carcinogenic to humans based on animal studies .
Industrial Applications
Dibenzofurans have found applications in various industrial processes, particularly in materials science.
Flame Retardants
- Use in Polymers : Tetrabromochloro-dibenzofuran is employed as a flame retardant additive in polymers like polyvinyl chloride (PVC) and polyurethane. Its effectiveness in reducing flammability has made it a valuable component in manufacturing fire-resistant materials .
Chemical Synthesis
- Intermediate Production : This compound serves as an intermediate in the synthesis of other brominated compounds used in pharmaceuticals and agrochemicals. Its unique chemical properties facilitate various reactions that are crucial in developing new chemical entities .
Data Tables
| Application Area | Specific Use | Methodology/Technique |
|---|---|---|
| Environmental Monitoring | Toxicity assessment | In vitro bioassays |
| Environmental Sampling | Quantification of pollutants | HPLC-MS |
| Toxicological Studies | Health risk assessment | Animal studies |
| Industrial Use | Flame retardant in polymers | Additive formulation |
| Chemical Synthesis | Intermediate for pharmaceuticals | Synthetic chemistry processes |
Case Studies
- Case Study 1 : A study conducted by the World Health Organization examined the effects of dibenzofurans on aquatic life, highlighting significant bioaccumulation and toxicity levels that pose risks to fish populations .
- Case Study 2 : Research published on the use of dibenzofuran derivatives as flame retardants demonstrated their effectiveness in reducing fire hazards in consumer products while assessing their environmental persistence and toxicity .
Eigenschaften
CAS-Nummer |
107227-51-0 |
|---|---|
Molekularformel |
C12H8Br4ClO-5 |
Molekulargewicht |
523.3 g/mol |
IUPAC-Name |
dibenzofuran;tetrabromide;chloride |
InChI |
InChI=1S/C12H8O.4BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |
InChI-Schlüssel |
JDJMYFQHIRWODA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |
Synonyme |
TETRABROMO-MONOCHLORODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















